

5-Bromo-4'-chlorosalicylanilide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-4'-chlorosalicylanilide

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential mechanisms of action of **5-Bromo-4'-chlorosalicylanilide**. This document summarizes key data in structured tables, outlines experimental protocols, and visualizes complex biological pathways to support further research and development.

Core Physicochemical Properties

5-Bromo-4'-chlorosalicylanilide, a halogenated derivative of salicylanilide, possesses a unique set of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ BrClNO ₂	[1][2]
Molecular Weight	326.57 g/mol	[1][2]
Appearance	White to almost white powder/crystal	[1]
Melting Point	245.0 to 248.0 °C	
Boiling Point (Predicted)	372.8 ± 42.0 °C	
Density (Predicted)	1.675 ± 0.06 g/cm ³	
pKa (Predicted)	7.57 ± 0.43	
Solubility	Soluble in hot acetone	

Spectroscopic Data (Representative)

While specific experimental spectra for **5-Bromo-4'-chlorosalicylanilide** are not readily available in the public domain, the following tables provide representative data based on the analysis of its chemical structure and known spectroscopic principles of similar compounds.

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	-OH
~9.0	Singlet	1H	-NH
~8.0	Doublet	1H	Aromatic CH (position 6)
~7.6	Doublet of doublets	1H	Aromatic CH (position 4)
~7.4	Doublet	2H	Aromatic CH (positions 2' and 6')
~7.3	Doublet	2H	Aromatic CH (positions 3' and 5')
~7.0	Doublet	1H	Aromatic CH (position 3)

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
~165	C=O (amide)
~155	C-OH
~138	C-Cl
~135	Aromatic C-Br
~130-120	Aromatic CH
~118	Aromatic C-NH

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
~3100	Medium	Aromatic C-H stretching
~1650	Strong	C=O stretching (amide I)
~1590	Medium	N-H bending (amide II)
~1540	Medium	Aromatic C=C stretching
~1250	Strong	C-O stretching (phenol)
~830	Strong	C-H out-of-plane bending (para-substituted ring)
~750	Strong	C-Cl stretching
~650	Medium	C-Br stretching

Mass Spectrometry

The mass spectrum of **5-Bromo-4'-chlorosalicylanilide** is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/z	Relative Intensity	Assignment
325/327/329	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ molecular ion cluster
200/202	Medium	[C ₇ H ₄ BrO ₂] ⁺ fragment
127/129	Medium	[C ₆ H ₄ ClN] ⁺ fragment

Experimental Protocols

Generalized Synthesis of 5-Bromo-4'-chlorosalicylanilide

This protocol describes a generalized method for the synthesis of **5-Bromo-4'-chlorosalicylanilide** via the amidation of 5-bromosalicylic acid with 4-chloroaniline.

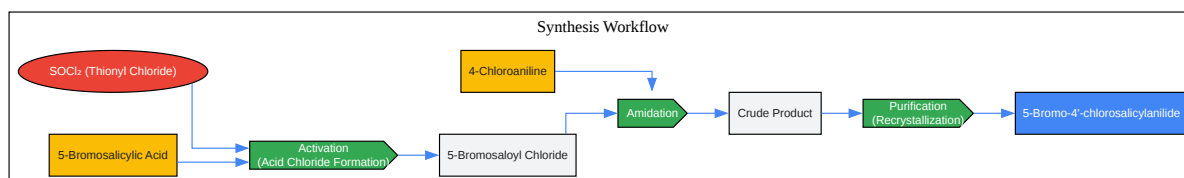
Materials:

- 5-Bromosalicylic acid
- 4-Chloroaniline
- Thionyl chloride (SOCl_2) or similar activating agent
- Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
- Base (e.g., Pyridine, Triethylamine)
- Hydrochloric acid (HCl) solution
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

- **Activation of Carboxylic Acid:** In a round-bottom flask, suspend 5-bromosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromosaloyl chloride.
- **Amidation:** Dissolve the crude 5-bromosaloyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve 4-chloroaniline and a slight excess of a base (e.g., pyridine) in the same solvent. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with constant stirring.
- **Reaction and Work-up:** Allow the reaction mixture to stir at room temperature overnight. After the reaction is complete, wash the mixture sequentially with dilute HCl, water, and saturated NaHCO_3 solution.

- Isolation and Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent to yield the crude product. Purify the crude **5-Bromo-4'-chlorosalicylanilide** by recrystallization from a suitable solvent system.



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Caption: Generalized synthesis workflow for **5-Bromo-4'-chlorosalicylanilide**.

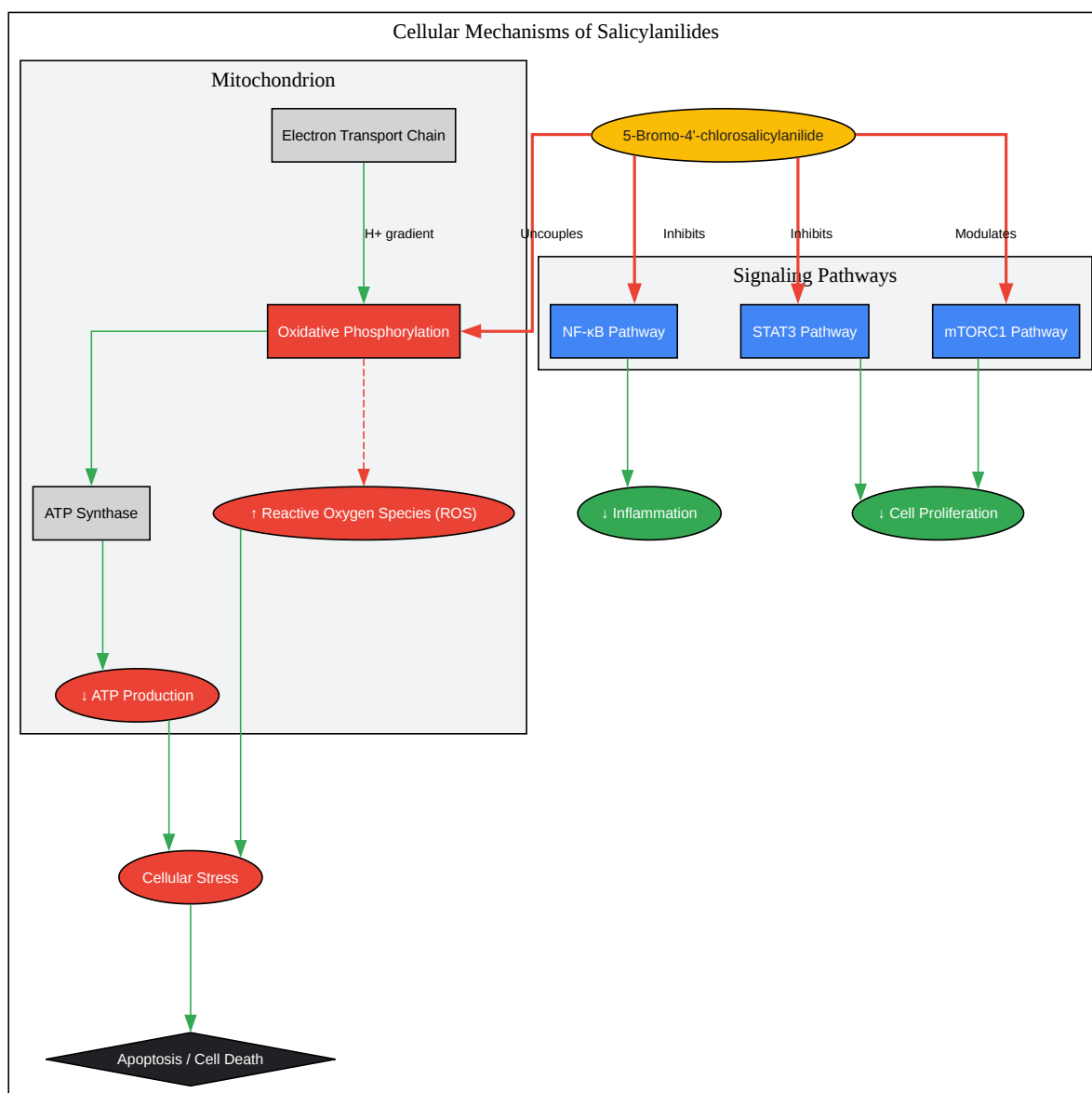
Mechanism of Action and Signaling Pathways

Salicylanilides, including **5-Bromo-4'-chlorosalicylanilide**, are known to exhibit a range of biological activities, notably as antifungal and antimicrobial agents. Their primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in mitochondria.[3] This disruption of the proton motive force leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately causing cellular stress and death.

Furthermore, salicylanilides have been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation. These pathways include:

- NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF- κ B pathway can lead to reduced inflammation and apoptosis.
- STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling can suppress tumor growth and survival.
- mTORC1 (Mechanistic Target of Rapamycin Complex 1): Modulation of the mTORC1 pathway can affect cell growth, proliferation, and autophagy.

The antifungal activity of salicylanilides is particularly noteworthy. They have been shown to be effective against a range of fungal pathogens, including strains resistant to conventional antifungal drugs.[4] The disruption of mitochondrial function is a key aspect of their antifungal efficacy.[5][6]



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Caption: Proposed mechanism of action for **5-Bromo-4'-chlorosalicylanilide**.

This technical guide provides a foundational understanding of **5-Bromo-4'-chlorosalicylanilide** for research purposes. Further experimental validation of the predicted spectroscopic data and optimization of the synthesis protocol are recommended for specific research applications.

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